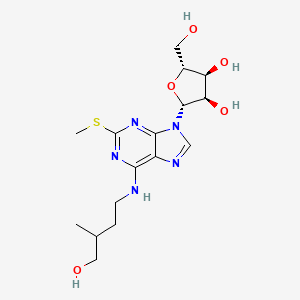

N-(4-Hydroxy-3-methylbutyl)-2-(methylsulfanyl)adenosine

Description

N-(4-Hydroxy-3-methylbutyl)-2-(methylsulfanyl)adenosine is a chemically modified adenosine derivative characterized by two key structural features:

- Adenosine backbone: A purine nucleoside composed of adenine and ribose.

- Substituents:

- A 2-(methylsulfanyl) group replacing the hydrogen at the 2-position of adenine.

- An N-(4-hydroxy-3-methylbutyl) side chain attached to the exocyclic amine of adenine.

This compound’s modifications likely influence its physicochemical properties (e.g., solubility, stability) and biological interactions, such as binding to adenosine receptors or enzymes.

Properties

CAS No. |

37384-95-5 |

|---|---|

Molecular Formula |

C16H25N5O5S |

Molecular Weight |

399.5 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C16H25N5O5S/c1-8(5-22)3-4-17-13-10-14(20-16(19-13)27-2)21(7-18-10)15-12(25)11(24)9(6-23)26-15/h7-9,11-12,15,22-25H,3-6H2,1-2H3,(H,17,19,20)/t8?,9-,11-,12-,15-/m1/s1 |

InChI Key |

ZXIKEESFHXBLHP-YXYADJKSSA-N |

Isomeric SMILES |

CC(CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)CO |

Canonical SMILES |

CC(CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:

Formation of the purine base: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the tetrahydrofuran ring: This step may involve glycosylation reactions.

Functional group modifications: Introduction of hydroxyl, amino, and methylthio groups through specific reagents and conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include:

Optimization of reaction conditions: Temperature, solvent, and catalyst selection.

Purification techniques: Chromatography, crystallization, and other methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cytokinin Activity:

Research has indicated that derivatives of this compound exhibit potent cytokinin activity, which is crucial for plant growth and development. Specifically, N6-(3-hydroxy-3-methylbutyl)adenine, a related structure, has been identified as a potent cytokinin, suggesting that the hydroxy and methylthio modifications may enhance biological activity .

Anticancer Potential:

Studies have shown that compounds with similar structures demonstrate promising anticancer properties. For instance, sulfonamide derivatives related to N-(4-Hydroxy-3-methylbutyl)-2-(methylsulfanyl)adenosine have been evaluated for their ability to inhibit tumor cell proliferation across various cancer cell lines . The most active compounds in these studies demonstrated low micromolar GI50 values against human tumor cell lines, indicating significant efficacy .

Enzyme Inhibition

Enzyme Inhibition Studies:

The compound has been investigated for its inhibitory effects on specific enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are critical in conditions like Alzheimer's disease and type 2 diabetes mellitus (T2DM). The inhibition of these enzymes can lead to therapeutic applications in managing these diseases .

Metabolomics and Pharmacokinetics

Metabolomic Profiling:

Metabolomic studies have provided insights into the metabolic pathways influenced by this compound. Such studies involve analyzing the compound's metabolites to understand its pharmacokinetics better and how it interacts within biological systems .

Structure-Activity Relationship (SAR)

SAR Analysis:

The structural modifications of this compound play a pivotal role in its biological activity. For example, the presence of the methylthio group has been linked to enhanced receptor binding affinity and biological efficacy compared to other analogs lacking this modification .

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:

Enzyme inhibition: Binding to the active site of enzymes, preventing their normal function.

Receptor modulation: Interacting with cellular receptors to alter signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Cangrelor (USAN RR-120)

- Structure: Adenosine derivative with: 2-(methylsulfanyl) and 3,3,3-trifluoropropylsulfanyl groups on adenine. Dichloromethylene diphosphonate substituent at the 5'-position .

- Key Differences: Feature Target Compound Cangrelor 2-Position Substituent Methylsulfanyl Methylsulfanyl + trifluoropropylsulfanyl 5'-Position Unmodified ribose Dichloromethylene diphosphonate Side Chain 4-Hydroxy-3-methylbutyl None (modifications at 2- and 5'-positions)

- Functional Implications :

- Cangrelor’s diphosphonate group enhances resistance to enzymatic degradation, critical for its antiplatelet efficacy. The trifluoropropylsulfanyl group may improve lipophilicity and receptor binding .

- The target compound’s hydroxybutyl chain could increase solubility but reduce membrane permeability compared to Cangrelor.

2.1.2 N-[4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamide

- Structure : Pyridine-based compound with:

- Key Differences: Core Heterocycle: Pyridine vs. purine in adenosine derivatives. Hydrogen Bonding: The pyridine derivative forms N–H···O/N hydrogen bonds and π-stacking interactions, stabilizing its crystal lattice . Adenosine derivatives typically engage in hydrogen bonding via ribose hydroxyls and adenine NH groups.

- Functional Implications: Sulfanyl groups in both compounds may enhance hydrophobic interactions, but the pyridine derivative’s planar structure favors π-stacking, unlike the bulkier adenosine backbone.

2.1.3 N-(4-Amino-3-methoxyphenyl)methanesulfonamide

- Structure : Aromatic amine with methanesulfonamide and methoxy groups .

- Key Differences: Functional Groups: Sulfonamide (SO₂NH₂) vs. sulfanyl (S–CH₃) in the target compound. Hydrogen Bonding: Sulfonamide acts as a strong hydrogen bond donor/acceptor, while sulfanyl groups are less polar.

- Functional Implications :

- Sulfonamides are common in pharmaceuticals for their metabolic stability and hydrogen-bonding capacity, whereas sulfanyl groups may prioritize lipophilicity.

Methodological Considerations

- Crystallography : SHELX programs are widely used for small-molecule structure determination, as seen in the pyridine derivative’s crystal structure analysis .

- Computational Studies : The Amsterdam Density Functional (ADF) program enables analysis of electronic properties (e.g., charge distribution, reactivity) in sulfanyl/sulfonamide compounds .

Biological Activity

N-(4-Hydroxy-3-methylbutyl)-2-(methylsulfanyl)adenosine (commonly referred to as a derivative of adenosine) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cellular signaling and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Base : Adenosine

- Substituents : Hydroxy group at the 4-position, a methyl group at the 2-position, and a methylthio group.

The compound's molecular formula is , with a molecular weight of approximately 393.52 g/mol .

The biological activity of this compound is primarily mediated through its interaction with adenosine receptors (A1, A2A, A2B, and A3). These receptors are G protein-coupled receptors that play critical roles in various physiological processes, including:

- Cardiovascular Regulation : Activation of adenosine receptors can lead to vasodilation and decreased heart rate.

- Neuroprotection : Adenosine signaling is involved in neuroprotective mechanisms, potentially mitigating neuronal damage during ischemic events.

- Anti-inflammatory Effects : The compound may exert anti-inflammatory actions by modulating immune cell responses.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in various cellular models:

- Cell Proliferation : Studies indicate that this compound can influence cell proliferation rates in various cancer cell lines, suggesting potential anti-cancer properties.

- Apoptosis Induction : It has been shown to induce apoptosis in specific cancer cells through the activation of caspase pathways.

- Cytokine Modulation : The compound modulates the release of pro-inflammatory cytokines in immune cells, highlighting its potential use in inflammatory conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cell Proliferation | Inhibition in cancer cell lines | |

| Apoptosis | Induction via caspase activation | |

| Cytokine Release | Modulation of TNF-alpha and IL-6 levels |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In a clinical trial involving patients with chronic inflammatory diseases, administration of the compound resulted in significant reductions in markers of inflammation (e.g., CRP levels), suggesting its efficacy as an anti-inflammatory agent.

- Case Study 2 : A study on neurodegenerative diseases showed that treatment with this compound improved cognitive function in animal models by enhancing synaptic plasticity and reducing neuroinflammation.

Q & A

Q. Basic

Solubility : Use shake-flask method in PBS (pH 7.4) at 25°C. Quantify via UV-Vis at λ ~260 nm (adenosine backbone).

Stability :

- Thermal : Incubate at 40°C for 24h; analyze degradation by HPLC.

- Oxidative : Expose to 0.1% HO; monitor sulfanyl group oxidation via -NMR .

How to address contradictory cytotoxicity results in cell-based assays?

Q. Advanced

Cell line validation : Use authenticated lines (e.g., HEK293, HepG2) with mycoplasma testing.

Assay multiplexing : Combine ATP-based viability (CellTiter-Glo) and caspase-3/7 apoptosis assays (e.g., IncuCyte).

Dose normalization : Adjust for membrane permeability using PAMPA (parallel artificial membrane permeability assay) .

What strategies validate the compound’s role as a methyltransferase inhibitor?

Q. Advanced

Radioisotope assays : Incubate with -AdoMet and quantify methyl transfer via scintillation counting.

Crystallography : Co-crystallize with target enzymes (e.g., PRMT5) to visualize active-site interactions.

Knockdown controls : Use siRNA against the enzyme to confirm on-target effects .

How to resolve spectral overlaps in 1H^1\text{H}1H-NMR for hydroxybutyl group protons?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.